![molecular formula C12H24ClNO B1453066 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride CAS No. 1220028-68-1](/img/structure/B1453066.png)
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, also known as 4-PEPH, is a synthetic organic compound that is used in a variety of laboratory experiments. It is a piperidine derivative that is characterized by its high solubility in water and its low toxicity. 4-PEPH has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
Antimicrobial Activities
- A study synthesized and characterized a compound similar to 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, demonstrating moderate antimicrobial activities against various bacterial strains, including E. coli and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis and Characterization
- Research on the synthesis of related piperidine compounds shows the potential for developing various derivatives with significant yields, contributing to the diverse applications of piperidine-based compounds (Zheng Rui, 2010).
Biological Activities
- A series of 2,6-diaryl-3-methyl-4-piperidones, structurally similar to 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, was synthesized and evaluated for various biological activities, including antifungal properties (Rameshkumar et al., 2003).
Oxidative Cyclization
- A study involving the oxidative cyclization of substituted 4-pentenols, using a catalyst similar to piperidine, highlights the role of piperidine derivatives in chemical reactions leading to the synthesis of new compounds (Dönges, Amberg, Niebergall, & Hartung, 2015).
Antibacterial Potential
- Research on acetamide derivatives bearing azinane and piperidine cores showed moderate antibacterial activities against various bacterial strains, indicating the potential use of piperidine derivatives in antibacterial applications (Iqbal et al., 2017).
Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents, demonstrating the versatility of piperidine derivatives in medicinal chemistry (Rehman et al., 2018).
Structural Analysis
- The molecular structure of 4-piperidinecarboxylic acid hydrochloride, closely related to the compound , was characterized, providing insights into the structural properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Propriétés
IUPAC Name |
4-(2-pent-4-enoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h2,12-13H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCNBPQANEGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



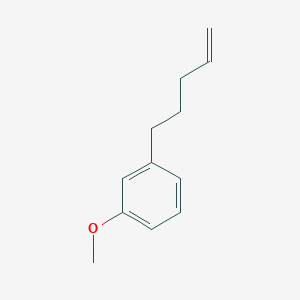

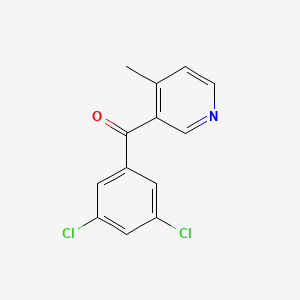
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)


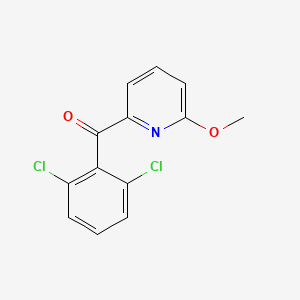


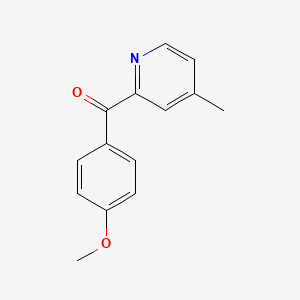
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
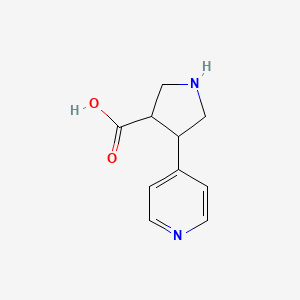
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)